8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 329700-58-5
Cat. No.: VC21457182
Molecular Formula: C16H12BrN5O4
Molecular Weight: 418.2g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 329700-58-5 |
---|---|
Molecular Formula | C16H12BrN5O4 |
Molecular Weight | 418.2g/mol |
IUPAC Name | 8-bromo-7-[2-(1,3-dioxoisoindol-2-yl)ethyl]-3-methylpurine-2,6-dione |
Standard InChI | InChI=1S/C16H12BrN5O4/c1-20-11-10(12(23)19-16(20)26)21(15(17)18-11)6-7-22-13(24)8-4-2-3-5-9(8)14(22)25/h2-5H,6-7H2,1H3,(H,19,23,26) |
Standard InChI Key | ZNOIHELCQQUBNU-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCN3C(=O)C4=CC=CC=C4C3=O |
8-Bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class of nucleobases. Its molecular formula is C16H12BrN5O4, with a molecular weight of approximately 418.2 g/mol . This compound features a bromine atom at the 8-position, which is significant for its chemical reactivity and biological activity. The structure includes a purine core modified with an isoindolinone moiety, contributing to its unique properties.
Chemical Data
Property | Value |
---|---|
Molecular Formula | C16H12BrN5O4 |
Molecular Weight | 418.2 g/mol |
CAS Number | 329700-58-5 |
Density | 1.91 ± 0.1 g/cm³ (Predicted) |
Acidity Coefficient | 9.08 ± 0.70 (Predicted) |
Synthesis and Applications
The synthesis of 8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be achieved through various chemical methods, often involving the modification of purine bases and the incorporation of isoindolinone moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include antiviral, anticancer, or other therapeutic effects similar to those of related purine derivatives.
Applications and Potential Uses
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Biological Activity: Compounds with similar structures have shown significant biological activity, including antiviral and anticancer properties.
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Interaction Studies: Interaction studies for this compound would typically involve assessing its binding affinity to various biological targets, such as enzymes or receptors.
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Medicinal Chemistry: The unique combination of a brominated purine structure with an isoindolinone moiety makes it a valuable compound for further research and development in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. These include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-Bromoadenosine | Purine base with a bromine substituent | Antiviral and anticancer |
7-Methylxanthine | Methylated xanthine derivative | Caffeine-like stimulant |
9-Methyladenine | Methylated adenine derivative | Inhibits DNA synthesis |
Future Research Directions
Future research on 8-bromo-7-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione should focus on its synthesis optimization, biological activity evaluation, and potential applications in therapeutic areas. Molecular docking studies and in vitro assays can provide valuable insights into its interaction with biological targets and its efficacy as a potential therapeutic agent.
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